

Formamidine Acetate (CAS: 3473-63-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Formamidine acetate

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Introduction

Formamidine acetate (CAS No. 3473-63-0) is a versatile and highly valuable reagent in organic synthesis and various industrial applications.^{[1][2]} This white crystalline solid is particularly recognized for its role as a key intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials.^{[2][3][4]} Its utility as a precursor for nitrogen-containing heterocycles, such as pyrimidines and imidazoles, makes it an indispensable tool for medicinal chemists and drug development professionals.^{[5][6][7]} Furthermore, its application in the fabrication of perovskite solar cells highlights its importance in the field of materials science.^{[8][9][10][11][12]} This technical guide provides an in-depth overview of the properties, synthesis, and applications of **formamidine acetate**, with a focus on experimental protocols and its role in biologically relevant pathways.

Physicochemical Properties

Formamidine acetate is a stable, non-hygroscopic salt, which makes it easier to handle compared to its hydrochloride counterpart.^{[13][14]} Key physicochemical data are summarized in the table below.

Property	Value	Reference
CAS Number	3473-63-0	[1][5]
Molecular Formula	C3H8N2O2	[1][15]
Molecular Weight	104.11 g/mol	[3][15]
Appearance	White to off-white crystalline powder	[1][15]
Melting Point	162-164 °C	[14][15]
Solubility	Soluble in water	[1]
pH	8 (400 g/L in H2O at 20 °C)	[3]

Synthesis of Formamidine Acetate

Several methods for the synthesis of **formamidine acetate** have been reported. A common and convenient laboratory-scale preparation involves the reaction of triethyl orthoformate with glacial acetic acid and ammonia.

Experimental Protocol: Synthesis from Triethyl Orthoformate

This procedure is adapted from a well-established method.[14]

Materials:

- Triethyl orthoformate
- Glacial acetic acid
- Ammonia gas

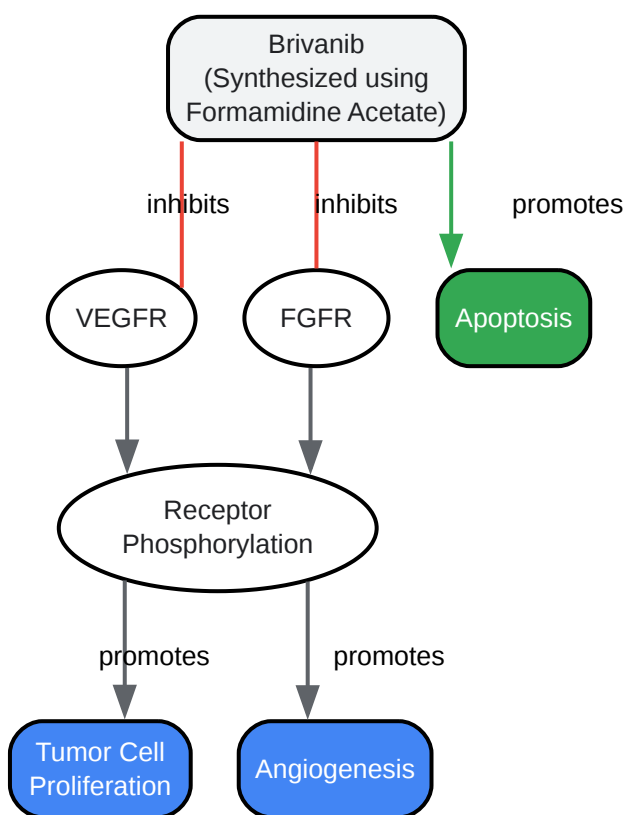
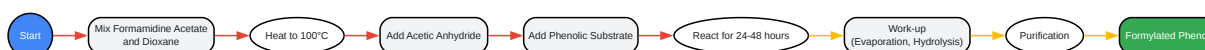
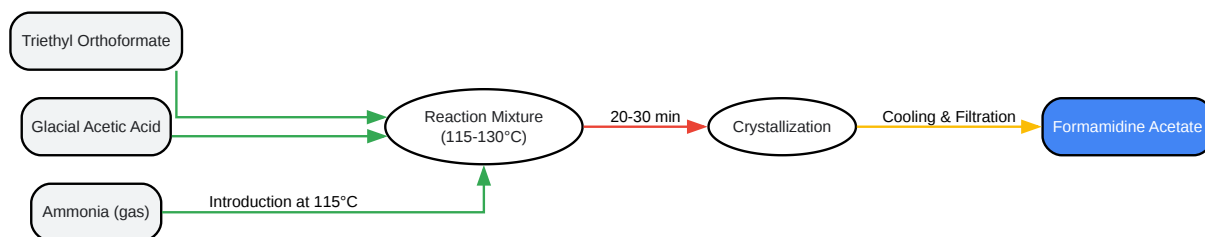
Equipment:

- 500-mL three-necked flask

- Reflux condenser
- Gas inlet tube
- Thermometer
- Magnetic stirrer
- Oil bath

Procedure:

- A mixture of 90.0 g of triethyl orthoformate and 49.2 g of glacial acetic acid is placed in the three-necked flask equipped with a reflux condenser, gas-inlet tube, thermometer, and magnetic stirrer.[14]
- The flask is immersed in an oil bath maintained at 125–130 °C.[14]
- When the internal temperature of the mixture reaches 115 °C, a moderate stream of ammonia is introduced through the gas inlet tube.[14]
- Vigorous refluxing is observed as the temperature gradually decreases.[14]
- **Formamidine acetate** begins to crystallize from the boiling mixture after 20–30 minutes.[14]
- The ammonia flow is continued until no further decrease in temperature is observed (the final temperature is typically 72–73 °C). The total reaction time is approximately 60–70 minutes. [14]
- The mixture is cooled to room temperature, and the precipitate is collected by filtration.[14]
- The collected solid is washed thoroughly with 50 mL of absolute ethanol.[14]
- The resulting product is colorless **formamidine acetate** with a yield of 83.8–88.2% and a melting point of 162–164 °C.[14]



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- To cite this document: BenchChem. [Formamidine Acetate (CAS: 3473-63-0): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110714#formamidine-acetate-cas-number-3473-63-0]

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